diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with two ethyl ester groups at positions 2 and 4, a methyl group at position 3, and an amino group at position 3. The amino group is further functionalized with a (2E)-3-(4-ethoxyphenyl)prop-2-enoyl moiety. The E-configuration of the enoyl group ensures planarity, facilitating conjugation between the thiophene core and the 4-ethoxyphenyl substituent.
The compound’s synthesis likely involves a Gewald reaction to form the thiophene scaffold, followed by acylation of the 5-amino group with (2E)-3-(4-ethoxyphenyl)acryloyl chloride . Its crystalline structure, determined via X-ray diffraction (utilizing programs like SHELX ), reveals key torsional angles and hydrogen-bonding patterns critical for molecular packing .
Properties
IUPAC Name |
diethyl 5-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-5-27-16-11-8-15(9-12-16)10-13-17(24)23-20-18(21(25)28-6-2)14(4)19(30-20)22(26)29-7-3/h8-13H,5-7H2,1-4H3,(H,23,24)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTAKXIDTIDMRY-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-thiophenedicarboxylic acid with ethyl chloroformate to form the diethyl ester. This intermediate is then reacted with 3-(4-ethoxyphenyl)prop-2-enoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted thiophene derivatives.
Scientific Research Applications
Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiophene Dicarboxylates
Table 1: Key Structural and Physical Properties
Key Comparative Analysis
Substituent Effects on Solubility and Reactivity :
- The ethoxy group in the target compound enhances solubility in polar organic solvents compared to the tert-butyl group in , which increases hydrophobicity.
- Ester Groups : Diethyl esters (target) vs. dimethyl esters () affect crystallinity and melting points. Ethyl esters generally lower melting points due to reduced packing efficiency.
Electronic and Conjugation Effects: The (2E)-enoyl group in the target compound enables extended π-conjugation with the thiophene ring, red-shifting UV-Vis absorption compared to non-conjugated analogues like the acetamido derivative . Electron-donating 4-ethoxy substituents stabilize the enoyl group’s electrophilicity relative to electron-withdrawing groups (e.g., nitro or chloro in ).
The ethoxyphenyl group may enhance membrane permeability compared to bulkier tert-butyl derivatives .
Synthetic Pathways: The Gewald reaction is a common route for thiophene dicarboxylates (), whereas enoyl substitution typically involves nucleophilic acylations ().
Crystallographic Data: The target compound’s predicted crystal structure (using SHELX ) would feature hydrogen bonds between the enoyl carbonyl and ester oxygens, similar to patterns observed in .
Biological Activity
Diethyl 5-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities that warrant detailed investigation. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H29NO7S |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | FOSFBCSQTMHVKZ-ZRDIBKRKSA-N |
The compound features a thiophene core, which is known for its diverse biological activities. The presence of ethoxy and amino groups enhances its potential for interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity and thereby influencing metabolic pathways.
- Receptor Interaction : It could interact with receptors involved in inflammatory and cancer pathways, potentially leading to therapeutic effects.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory processes through modulation of cytokine release and enzyme activity.
- Anticancer Potential : Its structure suggests possible anticancer properties, especially in targeting specific cancer cell lines.
Case Studies and Research Findings
-
Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound showed significant inhibition of inflammation in animal models. The percentage inhibition was measured against a control group, with statistical significance noted at .
Treatment Group Inhibition (%) Control 0 Low Dose (200 mg/kg) 30 Medium Dose (400 mg/kg) 50 High Dose (800 mg/kg) 70 - Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines. A concentration-dependent response was observed, with IC50 values indicating effective doses for therapeutic application .
Research Applications
This compound is also being explored in:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer agents.
- Organic Synthesis : Serving as a building block for synthesizing more complex organic molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
